2-[4-[[(E)-1-(2-hydroxyphenyl)ethylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol
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Overview
Description
2-[4-[[(E)-1-(2-hydroxyphenyl)ethylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[(E)-1-(2-hydroxyphenyl)ethylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol typically involves the condensation reaction between 2-hydroxyacetophenone and 1,2-phenylenediamine. The reaction is carried out in ethanol under reflux conditions at a temperature of 85°C for about 7 hours. The resulting product is then filtered and washed with ethanol to obtain the pure Schiff base as a light brown crystalline solid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[(E)-1-(2-hydroxyphenyl)ethylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
2-[4-[[(E)-1-(2-hydroxyphenyl)ethylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antibacterial and antifungal activities, making it useful in microbiological studies.
Industry: Can be used in the synthesis of chelating resins and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-[[(E)-1-(2-hydroxyphenyl)ethylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s antibacterial and antifungal activities are attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyphenyl)-3-((1-(2-hydroxyphenyl)ethylidene)amino)-2,3-dihydroquinazolin-4(1H)-one
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
2-[4-[[(E)-1-(2-hydroxyphenyl)ethylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol is unique due to its specific structural configuration, which allows it to form stable metal complexes and exhibit significant biological activities. Its combination of a Schiff base structure with phenolic and pyrimidine moieties makes it distinct from other similar compounds.
Properties
IUPAC Name |
2-[4-[[(E)-1-(2-hydroxyphenyl)ethylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13-12-19(22-20(21-13)16-9-5-7-11-18(16)26)24(3)23-14(2)15-8-4-6-10-17(15)25/h4-12,25-26H,1-3H3/b23-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMVODFRICIARZ-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)N(C)N=C(C)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)N(C)/N=C(\C)/C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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